molecular formula C5H3F3N2O B016536 2-Hydroxy-4-(trifluoromethyl)pyrimidine CAS No. 104048-92-2

2-Hydroxy-4-(trifluoromethyl)pyrimidine

Cat. No. B016536
CAS RN: 104048-92-2
M. Wt: 164.09 g/mol
InChI Key: WCEBFEVZTGLOHC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative and a heterocyclic building block . It is also known by its synonyms 4-(Trifluoromethyl)-2(1H)-pyrimidinone and 4-(Trifluoromethyl)-2-pyrimidinol .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-4-(trifluoromethyl)pyrimidine is C5H3F3N2O, and its molecular weight is 164.09 . The SMILES string representation is Oc1nccc(n1)C(F)(F)F .


Physical And Chemical Properties Analysis

2-Hydroxy-4-(trifluoromethyl)pyrimidine is a yellow solid with a melting point of 223-227 °C (lit.) . Its density is predicted to be 1.55±0.1 g/cm3 . It is soluble in DMF .

Scientific Research Applications

Comprehensive Analysis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine Applications

2-Hydroxy-4-(trifluoromethyl)pyrimidine is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:

Agrochemical Industry

Synthesis of Pesticides: The trifluoromethylpyridine (TFMP) derivatives, which include 2-Hydroxy-4-(trifluoromethyl)pyrimidine, are extensively used in the agrochemical industry for the synthesis of pesticides. These compounds are valued for their role in protecting crops from pests, with over 20 new TFMP-containing agrochemicals having acquired ISO common names .

Pharmaceutical Industry

Antitumor Drug Development: In the pharmaceutical sector, TFMP derivatives are employed in the design and synthesis of antitumor drugs. Research has shown that these compounds exhibit moderate anti-proliferative activities against various human tumor cell lines, with some derivatives showing promising results in comparison to established treatments like 5-fluorouracil .

Chemical Synthesis

Heterocyclic Building Blocks: As a heterocyclic compound, 2-Hydroxy-4-(trifluoromethyl)pyrimidine serves as a building block in chemical synthesis. It is used to create more complex molecules, which can have applications in various chemical industries .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for 2-Hydroxy-4-(trifluoromethyl)pyrimidine are not available, pyrimidine derivatives are of great interest in drug discovery due to their wide range of pharmacological effects . They are often used as scaffolds for the design of new compounds with different biological profiles .

properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEBFEVZTGLOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361286
Record name 2-Hydroxy-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(trifluoromethyl)pyrimidine

CAS RN

104048-92-2
Record name 2-Hydroxy-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-(trifluoromethyl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 8.74 moles of urea in 2.2L of methanol in a 3-necked flask, equipped with a mechanical stirrer, a reflux condenser and a dropping funnel was added dropwise over about 3 hours under N2 atmosphere an equimolar amount of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) which had been manufactured by addition of trifluoroacetyl chloride to ethyl vinyl ether. The temperature of the reaction mixture was kept below 15° C. After 15 min, 1.35 L of a concentrated HCl solution (32%) was added to the cooled suspension obtained and a clear solution was obtained. The solution was slowly heated to 60° C. and after 2 hours stirring, a suspension was formed. After overnight stirring at 60° C. and subsequently 1 h stirring at 0 to 5° C., the precipitate was filtered off. The residue was washed with water until neutral pH and subsequently with hexane (ca. 500 ml). After overnight drying on a rotary evaporator under reduced pressure in a 2-L flask, 6-(trifluoromethyl)pyrimidin-2(1H)-on was obtained as colorless crystals. The yield was 1.2 kg (85% of the theoretical yield).
Name
Quantity
8.74 mol
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.35 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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